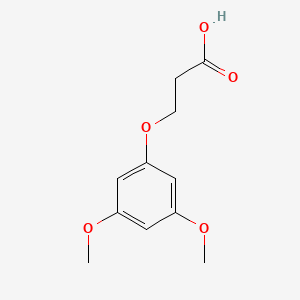

3-(3,5-Dimethoxyphenoxy)propanoic acid

Description

Overview of Aryloxyalkanoic Acid Scaffolds in Bioactive Compounds

Aryloxyalkanoic acids are a class of organic compounds characterized by an aryloxy group linked to an alkanoic acid moiety. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The inherent features of this scaffold, including its synthetic accessibility and the ease with which its physicochemical properties can be modulated, have made it a frequent starting point for drug discovery programs.

The general structure allows for diverse substitutions on both the aromatic ring and the alkanoic acid chain, leading to a vast chemical space for optimization of biological activity. Notably, phenoxypropanoic acids, a subset of aryloxyalkanoic acids, are integral to several therapeutic agents. For instance, fibrates, a class of lipid-lowering drugs, often incorporate a phenoxyisobutyric acid core. The structural versatility of aryloxyalkanoic acids has also been exploited in the development of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which functions as a synthetic auxin. wikipedia.org

Significance of the Phenoxy Moiety in Structure-Activity Relationships of Propanoic Acid Derivatives

The phenoxy group in phenoxypropanoic acid derivatives plays a crucial role in their interaction with biological targets. It can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding (if substituted with appropriate functional groups). The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket.

Structure-activity relationship (SAR) studies on various series of phenoxypropanoic acid derivatives have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological activity. nih.govmdpi.com For example, the introduction of electron-withdrawing or hydrophobic groups can enhance the potency of certain compounds. nih.gov The propanoic acid side chain also offers opportunities for modification, affecting properties such as solubility, metabolic stability, and target engagement.

Research Context of Alkoxy-Substituted Phenyl Ethers and Carboxylic Acids

Research has shown that the presence and positioning of methoxy (B1213986) groups on a phenyl ring can have a profound impact on biological activity. mdpi.comnih.gov For instance, methoxy-substituted chalcones have been investigated for their anticancer and monoamine oxidase inhibitory activities. researchgate.net Similarly, the antioxidant properties of phenolic compounds are often enhanced by the presence of methoxy groups. mdpi.com

Emerging Research Trends in Synthetic and Biological Investigations of Related Structures

Current research in this area is focused on the development of novel synthetic methodologies to access structurally diverse phenoxypropanoic acid derivatives. This includes the use of new catalysts and reaction conditions to improve yields and stereoselectivity. Furthermore, there is a growing interest in the biological evaluation of these compounds against a wider range of therapeutic targets.

Recent studies have explored the potential of phenoxyacetamide derivatives as inhibitors of the Pseudomonas aeruginosa type III secretion system, highlighting the potential of this scaffold in combating antimicrobial resistance. nih.gov Additionally, quantitative structure-activity relationship (QSAR) studies are being increasingly employed to guide the design of more potent and selective analogs. researchgate.net The exploration of novel heterocyclic bioisosteres for the carboxylic acid moiety is another active area of investigation, aiming to improve pharmacokinetic properties.

Chemical Profile of 3-(3,5-Dimethoxyphenoxy)propanoic acid

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₄O₅ | N/A |

| Molecular Weight | 226.23 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like methanol, ethanol (B145695), and DMSO | Inferred |

Synthesis of this compound

This would involve the reaction of 3,5-dimethoxyphenol (B141022) with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group. A plausible synthetic route is outlined below:

Route 1: Williamson Ether Synthesis

Deprotonation of the Phenol: 3,5-Dimethoxyphenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent like dimethylformamide (DMF) or acetone. This step generates the corresponding phenoxide anion, which is a potent nucleophile.

Nucleophilic Substitution: The phenoxide is then reacted with an ethyl or methyl 3-halopropanoate, such as ethyl 3-bromopropanoate. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide displaces the halide to form the ether linkage. wikipedia.org

Hydrolysis of the Ester: The resulting ester, ethyl 3-(3,5-dimethoxyphenoxy)propanoate, is then hydrolyzed to the desired carboxylic acid. This is typically achieved by treatment with a base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid such as hydrochloric acid (HCl).

An alternative approach could involve the reaction of 3,5-dimethoxyphenol with β-propiolactone. This reaction is typically catalyzed by a base and can directly yield the carboxylic acid product.

1 Carboxylic Acid Introduction via Malonate, Nitrile, or Acrylic Acid Intermediates

Malonic Ester Synthesis: A classic and versatile method for preparing carboxylic acids is the malonic ester synthesis. organic-chemistry.orgorientjchem.orgnih.govresearchgate.net This approach would involve the alkylation of diethyl malonate with a reactive derivative of 3,5-dimethoxyphenol, such as 3,5-dimethoxyphenoxy-methyl halide. However, a more common strategy involves using the phenoxide as the nucleophile. In this case, 3,5-dimethoxyphenoxide would react with a suitable three-carbon electrophile containing a masked carboxylic acid, such as an ethyl 3-halopropanoate. A more direct malonic ester approach would be to alkylate diethyl malonate with a reagent like 1-bromo-3-(3,5-dimethoxyphenoxy)propane, followed by hydrolysis and decarboxylation to yield the final product.

Nitrile Hydrolysis: The propanoic acid side chain can also be introduced via a nitrile intermediate. For instance, 3,5-dimethoxyphenol can be reacted with acrylonitrile (B1666552) in a Michael addition reaction. The resulting 3-(3,5-dimethoxyphenoxy)propanenitrile can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. mdpi.com

Acrylic Acid Derivatives: Direct reaction with acrylic acid or its esters presents another viable route. The Michael addition of 3,5-dimethoxyphenol to an acrylic acid ester, such as ethyl acrylate, catalyzed by a base, would yield the corresponding 3-(3,5-dimethoxyphenoxy)propanoate ester. rsc.orgvt.edu Subsequent hydrolysis of the ester would provide the target acid.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-5-9(15-2)7-10(6-8)16-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIPANMPPLQSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535491 | |

| Record name | 3-(3,5-Dimethoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854678-45-8 | |

| Record name | 3-(3,5-Dimethoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,5 Dimethoxyphenoxy Propanoic Acid

2 Optimized Reaction Conditions for Direct and Indirect Propanoic Acid Functionalization

Optimizing reaction conditions is crucial for maximizing yield and purity.

For the Williamson ether synthesis , the choice of base and solvent is critical. Stronger bases like NaH may be required for less reactive systems, while milder bases like K₂CO₃ are often sufficient and easier to handle.

In the malonic ester synthesis , the use of sodium ethoxide in ethanol (B145695) is a traditional and effective combination for the deprotonation of diethyl malonate. orientjchem.org The subsequent hydrolysis and decarboxylation step is typically achieved by heating with aqueous acid or base. organic-chemistry.org

For Michael additions involving acrylic acid derivatives, the choice of catalyst is important. While strong bases can be used, milder catalysts are often preferred to minimize side reactions. rsc.org The reaction temperature and time also need to be carefully controlled to ensure complete conversion without product degradation.

Convergent and Linear Synthetic Routes to the Target Compound

The synthesis of 3-(3,5-dimethoxyphenoxy)propanoic acid can be designed using either a linear or a convergent approach, each with its own advantages.

| Synthesis Type | Description | Advantage | Disadvantage |

| Linear | Sequential reactions starting from a single precursor. | Conceptually simple to plan. | Overall yield can be low for many steps. |

| Convergent | Independent synthesis of key fragments followed by coupling. | Higher overall yields are often achievable. | May require more complex planning and synthesis of fragments. |

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically pure forms of this compound can be effectively achieved through the resolution of a racemic mixture. This classical and robust methodology involves the use of a chiral resolving agent to convert the enantiomers into diastereomers, which can then be separated based on their differing physical properties.

A common and well-established method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. wikipedia.org The racemic this compound is first prepared, typically via a Williamson ether synthesis between 3,5-dimethoxyphenol (B141022) and an ester of 3-bromopropanoic acid, followed by hydrolysis of the resulting ester.

The resolution process commences with the reaction of the racemic acid with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine, in a suitable solvent. This reaction forms a pair of diastereomeric salts: the (R)-acid-(R)-amine salt and the (S)-acid-(R)-amine salt. These diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization.

One of the diastereomeric salts will typically crystallize out of the solution first due to lower solubility. This less soluble salt is isolated by filtration. The more soluble diastereomeric salt remains in the mother liquor. After separation, the individual diastereomeric salts are treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the respective pure enantiomer of this compound. The chiral amine can often be recovered and reused.

The enantiomeric purity of the separated acids is typically determined using techniques such as chiral high-performance liquid chromatography (HPLC). While this method is effective, it is important to note that the maximum theoretical yield for each enantiomer is 50% of the initial racemic mixture.

The following table outlines the key steps and components involved in the chiral resolution of racemic this compound using (R)-1-phenylethylamine.

| Step | Reactants | Reagents/Solvents | Product | Technique |

| 1 | Racemic this compound, (R)-1-Phenylethylamine | Ethanol (or other suitable solvent) | Mixture of diastereomeric salts: (R)-3-(3,5-Dimethoxyphenoxy)propanoate-(R)-1-phenylethylammonium and (S)-3-(3,5-Dimethoxyphenoxy)propanoate-(R)-1-phenylethylammonium | Salt Formation |

| 2 | Mixture of diastereomeric salts in solution | Cooling / Solvent Evaporation | Crystalline, less soluble diastereomeric salt and dissolved, more soluble diastereomeric salt | Fractional Crystallization |

| 3a | Isolated less soluble diastereomeric salt | Aqueous HCl | (R)- or (S)-3-(3,5-Dimethoxyphenoxy)propanoic acid | Acidification & Extraction |

| 3b | Mother liquor containing more soluble diastereomeric salt | Aqueous HCl | (S)- or (R)-3-(3,5-Dimethoxyphenoxy)propanoic acid | Acidification & Extraction |

Chemical Transformations and Reactivity Profile of 3 3,5 Dimethoxyphenoxy Propanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily participates in a variety of reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions for Prodrug and Derivative Synthesis

The conversion of the carboxylic acid group of 3-(3,5-dimethoxyphenoxy)propanoic acid into esters and amides is a fundamental transformation, often employed in the synthesis of derivatives and prodrugs to modify the compound's physicochemical properties.

Esterification: The reaction of this compound with an alcohol under acidic conditions yields the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol can be used, or water can be removed as it is formed. masterorganicchemistry.com Common acidic catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. ceon.rsresearchgate.net The rate of esterification is influenced by temperature and the molar ratio of the reactants. ceon.rsresearchgate.net For instance, studies on propanoic acid have shown that increasing the temperature and the alcohol-to-acid ratio enhances the reaction rate and yield. ceon.rs

Alternatively, esterification can be achieved under milder conditions using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid for nucleophilic attack by the alcohol. organic-chemistry.org

Amidation: The formation of amides from this compound and an amine typically requires the activation of the carboxylic acid, as direct reaction is generally inefficient. Common methods involve the use of coupling reagents like those used for esterification. The reaction of a related compound, 3-phenylpropanoic acid, with amino acids to form amides has been successfully achieved using mixed carbonic carboxylic anhydrides. researchgate.net This approach is particularly relevant for the synthesis of prodrugs, where a bioactive molecule is linked to an amino acid or a peptide to improve its delivery or pharmacokinetic profile.

The synthesis of amide-based mutual prodrugs is a strategy employed to combine two different active compounds, potentially leading to synergistic effects or improved therapeutic profiles. researchgate.net This highlights the potential for creating diverse derivatives from this compound.

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(3,5-dimethoxyphenoxy)propan-1-ol. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). docbrown.infomasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction proceeds via a complex aluminum salt intermediate, which is then hydrolyzed in a separate workup step, usually with dilute acid, to release the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. docbrown.info The reduction with LiAlH₄ is chemoselective for the carboxylic acid and will not reduce the aromatic ring. docbrown.info For example, the reduction of propanoic acid with LiAlH₄ yields propan-1-ol. doubtnut.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide from aryl propanoic acids is a known transformation, although it often requires specific catalytic systems. For instance, photoredox-nickel dual catalysis has been used for the decarboxylative acylation of aliphatic carboxylic acids. In a related process, a decarboxylative strategy was used to construct aryl alkyl ketones from compounds like 3-(3,4-dimethoxyphenyl)propanoic acid. chinesechemsoc.org Another approach involves the oxidative decarboxylation of aryl carboxylic acids, which can be promoted by silver (I) catalysts in the presence of an oxidant like potassium persulfate (K₂S₂O₈), leading to the formation of an aryl radical intermediate. nih.gov This radical can then participate in further reactions. Transition-metal-free oxidative protodecarboxylation of electron-rich carboxylic acids has also been reported using sodium persulfate (Na₂S₂O₈). nih.gov

Reactivity of the Phenoxy Ether Linkage

The ether bond in this compound, which connects the propanoic acid side chain to the dimethoxybenzene ring, is generally stable but can be cleaved under specific, typically harsh, conditions.

Stability under Varying Chemical Conditions (e.g., Hydrolysis, Oxidation)

The phenoxy ether linkage is generally stable under a wide range of chemical conditions, including those typically used for hydrolysis of esters or amides (i.e., mild aqueous acid or base). It is also resistant to many common oxidizing and reducing agents that would transform other parts of the molecule. For example, the reduction of the carboxylic acid group with LiAlH₄ does not affect the ether bond. However, strong oxidizing conditions could potentially affect the electron-rich aromatic ring rather than the ether linkage itself.

Potential for Cleavage and Rearrangement Reactions

The most common reaction of the phenoxy ether linkage is its cleavage by strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. libretexts.orgmasterorganicchemistry.com For an aryl alkyl ether like this compound, the cleavage will invariably occur at the alkyl-oxygen bond. This is because the carbon of the aromatic ring is sp²-hybridized and is not susceptible to Sₙ2 attack by the halide ion. libretexts.orglibretexts.orgyoutube.com

Therefore, treatment of this compound with excess HBr or HI would yield 3,5-dimethoxyphenol (B141022) and 3-bromopropanoic acid or 3-iodopropanoic acid, respectively. Diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. The propoxypropanoic acid group, being an ether, is also an activating group.

The directing influence of these substituents determines the position of incoming electrophiles. The two methoxy groups are situated meta to each other (at positions 3 and 5), and their activating, ortho, para-directing effects reinforce each other. They strongly direct incoming electrophiles to the positions ortho to both methoxy groups (positions 2 and 6) and the position para to one and ortho to the other (position 4). The propoxy side chain at position 1 is also an ortho, para-director. Therefore, the positions 2, 4, and 6 of the aromatic ring are all highly activated.

Halogenation: Due to the high activation of the ring, halogenation with bromine (Br₂) or chlorine (Cl₂) can be expected to proceed readily, potentially even without a Lewis acid catalyst. Studies on the highly activated 1,3,5-trimethoxybenzene (B48636) show that it undergoes facile bromination and chlorination. researchgate.netrsc.orgresearchgate.net It is likely that this compound would undergo polyhalogenation if a stoichiometric amount of the halogenating agent is not carefully controlled. The substitution would be expected to occur at the 2, 4, and/or 6 positions.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would also be expected to occur at the activated 2, 4, and 6 positions. The nitration of the structurally similar 1,3,5-trimethoxybenzene has been studied, though side reactions can occur under certain conditions. researchgate.net For less activated systems like benzoic acid, nitration requires forcing conditions to introduce nitro groups. google.com Given the activated nature of the ring in the title compound, nitration should proceed under milder conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions for forming carbon-carbon bonds. masterorganicchemistry.com The high electron density of the dimethoxyphenyl ring in this compound makes it a prime substrate for these reactions. For example, 3,5-dimethoxyphenol readily undergoes Friedel-Crafts-type reactions with nitroolefins. rsc.org The acylation of a related dimethoxy system has also been reported. orgsyn.org The substitution would again be directed to the 2, 4, and 6 positions of the aromatic ring.

Table of Research Findings on Related Compound Reactivity

Interactive Data Table

| Reaction Type | Substrate | Reagents/Conditions | Products | Reference |

|---|---|---|---|---|

| Esterification | Propanoic Acid | 1-Propanol, H₂SO₄, 45°C | Propyl propanoate | ceon.rsresearchgate.net |

| Reduction | Propanoic Acid | LiAlH₄, then H₂O | Propan-1-ol | doubtnut.com |

| Ether Cleavage | Ethyl Isopropyl Ether | HBr | Isopropyl alcohol, Bromoethane | libretexts.orglibretexts.org |

| Ether Cleavage | Methyl Phenyl Ether | HI | Phenol, Methyl iodide | youtube.com |

| Bromination | 1,3,5-Trimethoxybenzene | Br₂ | 2-Bromo-1,3,5-trimethoxybenzene | researchgate.netrsc.org |

| Friedel-Crafts | 3,5-Dimethoxyphenol | Nitroolefins, Thiourea catalyst | Michael addition products | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dimethoxyphenol |

| 3-Bromopropanoic acid |

| 3-Iodopropanoic acid |

| 3-(3,5-Dimethoxyphenoxy)propan-1-ol |

| 1,3,5-Trimethoxybenzene |

| 3-Phenylpropanoic acid |

| Propanoic acid |

| Propan-1-ol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Lithium aluminum hydride (LiAlH₄) |

| Sodium borohydride (NaBH₄) |

| Potassium persulfate |

| Sodium persulfate |

| Hydroiodic acid (HI) |

| Hydrobromic acid (HBr) |

| Bromine (Br₂) |

| Chlorine (Cl₂) |

| Nitric acid (HNO₃) |

Halogenation, Nitration, and Sulfonation Studies

The electron-donating nature of the two methoxy groups via resonance strongly activates the aromatic ring of this compound towards electrophilic aromatic substitution. These reactions are anticipated to be facile and regioselective, with substitution occurring at the positions ortho and para to the activating groups (positions 2, 4, and 6).

Halogenation:

The halogenation of this compound, for instance with bromine, is expected to proceed readily. Analogous to the bromination of other highly activated aromatic compounds like 1,3,5-trimethoxybenzene, the reaction would likely yield polybrominated products even under mild conditions wku.edu. The substitution pattern would favor the 2, 4, and 6 positions of the aromatic ring. The specific conditions, such as the choice of brominating agent (e.g., Br₂ in a polar solvent, or N-bromosuccinimide), would influence the extent of halogenation. Radical bromination, in contrast, would likely target the benzylic position of the propanoic acid chain if a suitable precursor were used, but this is less relevant for the parent compound under typical electrophilic conditions .

Nitration:

The nitration of such a highly activated system must be conducted with care to avoid over-nitration and oxidative side reactions. Studies on the nitration of 1,3,5-trimethoxybenzene have shown that the reaction can be complex, leading to a mixture of nitro derivatives and even phenolic and benzoquinone by-products researchgate.net. A common nitrating agent is a mixture of nitric acid and sulfuric acid chemicalbook.com. For this compound, nitration is predicted to occur at the 2, 4, and 6 positions. The formation of dinitro or even trinitro derivatives is plausible depending on the reaction conditions. The use of milder nitrating agents, such as nitric acid in acetic anhydride, might offer better control over the degree of nitration researchgate.net.

Sulfonation:

Sulfonation of the aromatic ring is another characteristic electrophilic substitution reaction. The reaction of 3,5-dimethoxyphenol with sulfur trioxide has been shown to yield a mixture of the 2-sulfonic acid and 4-sulfonic acid derivatives researchgate.net. This suggests that this compound would undergo sulfonation at the same positions. The reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) ijariie.comnih.gov. A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating with aqueous acid nih.gov. This property can be exploited for synthetic purposes, for instance, by using the sulfonic acid group as a temporary blocking group to direct other electrophiles to specific positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Products | Reference |

| Bromination | Br₂/Solvent | 2-Bromo-3-(3,5-dimethoxyphenoxy)propanoic acid, 4-Bromo-3-(3,5-dimethoxyphenoxy)propanoic acid, 2,4-Dibromo-3-(3,5-dimethoxyphenoxy)propanoic acid | wku.edu |

| Nitration | HNO₃/H₂SO₄ | 3-(3,5-Dimethoxy-2-nitrophenoxy)propanoic acid, 3-(3,5-Dimethoxy-4-nitrophenoxy)propanoic acid, 3-(3,5-Dimethoxy-2,4-dinitrophenoxy)propanoic acid | researchgate.netchemicalbook.com |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | 3-(3,5-Dimethoxy-2-sulfophenoxy)propanoic acid, 3-(3,5-Dimethoxy-4-sulfophenoxy)propanoic acid | researchgate.netijariie.com |

Directed Functionalization Strategies

Directed functionalization strategies offer a powerful means to achieve regioselective C-H bond activation at positions that might not be favored under standard electrophilic substitution conditions. In the case of this compound, both the ether oxygen and the carboxylic acid group can serve as directing groups in processes like directed ortho-metalation (DoM).

Directed Ortho-Metalation (DoM):

DoM involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent wikipedia.org. The resulting aryllithium species can then be trapped by a variety of electrophiles to introduce a new functional group with high regioselectivity.

For this compound, the ether oxygen of the propanoic acid side chain can act as a DMG, directing lithiation to the 2 and 6 positions of the aromatic ring. Similarly, the carboxylic acid group, after deprotonation to the carboxylate, can also direct metalation to the ortho positions. The interplay between these two directing groups would determine the final site of metalation. In many cases, the stronger coordinating group dictates the regioselectivity harvard.edu.

The general scheme for a DoM reaction on this substrate would involve treatment with a strong base like n-butyllithium or s-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), followed by quenching with an electrophile.

Table 2: Potential Directed Functionalization of this compound via DoM

| Electrophile | Functional Group Introduced | Potential Product | Reference |

| D₂O | Deuterium | 3-(2-Deuterio-3,5-dimethoxyphenoxy)propanoic acid | wikipedia.orgharvard.edu |

| (CH₃)₃SiCl | Trimethylsilyl | 3-(3,5-Dimethoxy-2-(trimethylsilyl)phenoxy)propanoic acid | wikipedia.orgharvard.edu |

| I₂ | Iodine | 3-(3,5-Dimethoxy-2-iodophenoxy)propanoic acid | wikipedia.orgharvard.edu |

| RCHO (Aldehyde) | Hydroxyalkyl | 3-(2-(1-Hydroxyalkyl)-3,5-dimethoxyphenoxy)propanoic acid | wikipedia.orgharvard.edu |

| CO₂ | Carboxylic acid | 2-(2-Carboxy-3-propoxy)-4,6-dimethoxybenzoic acid | wikipedia.orgharvard.edu |

Exploration of Cyclization and Condensation Reactions

The bifunctional nature of this compound, possessing both a carboxylic acid and an activated phenoxy ring, makes it a prime candidate for intramolecular cyclization reactions. Condensation reactions with other molecules are also a feasible pathway for creating more complex structures.

Cyclization Reactions:

A prominent cyclization pathway for 3-phenoxypropanoic acids is the intramolecular Friedel-Crafts acylation to form a chroman-4-one ring system organic-chemistry.orgnih.gov. This reaction is typically promoted by strong acids or Lewis acids. For this compound, this cyclization would lead to the formation of 5,7-dimethoxychroman-4-one. The reaction likely proceeds through the formation of an acylium ion intermediate from the carboxylic acid, which then attacks the electron-rich aromatic ring at the ortho position (position 2).

The synthesis of chromanones is of significant interest as this scaffold is present in many biologically active natural products and synthetic compounds hmdb.cabaranlab.org. The reaction conditions for such cyclizations often involve reagents like polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or triflic acid organic-chemistry.org.

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The carboxylic acid group of this compound can participate in condensation reactions, for example, with alcohols to form esters or with amines to form amides.

A more complex type of condensation is the Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound nih.gov. While not a direct condensation of the title compound, a related synthetic strategy could involve the condensation of 3,5-dimethoxybenzaldehyde (B42067) with a compound like Meldrum's acid, followed by transformations to yield a propanoic acid derivative researchgate.net. Three-component condensation reactions involving an aldehyde, an active methylene compound, and another nucleophile can also lead to complex heterocyclic structures researchgate.net. For instance, a reaction between an aldehyde, this compound (acting as the active methylene component after deprotonation), and an amine could potentially lead to the formation of substituted pyridinones.

Table 3: Potential Cyclization and Condensation Products

| Reaction Type | Reactants | Potential Product | Reference |

| Intramolecular Friedel-Crafts Acylation | This compound | 5,7-Dimethoxychroman-4-one | organic-chemistry.orgnih.gov |

| Esterification | This compound, Alcohol (R-OH) | Alkyl 3-(3,5-dimethoxyphenoxy)propanoate | |

| Amidation | This compound, Amine (R-NH₂) | N-Alkyl-3-(3,5-dimethoxyphenoxy)propanamide | |

| Knoevenagel-type Condensation (indirect) | 3,5-Dimethoxybenzaldehyde, Malonic acid derivative | (E)-3-(3,5-Dimethoxyphenyl)acrylic acid | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 3 3,5 Dimethoxyphenoxy Propanoic Acid and Its Analogs

Impact of Substitutions on the Phenoxy Ring on Biological Efficacy

The phenoxy ring serves as a crucial recognition element for many biological targets. Altering its electronic and steric properties through substitution can dramatically enhance or diminish the compound's activity.

The placement of methoxy (B1213986) groups on the phenoxy ring significantly affects the molecule's properties and biological activity. nih.gov While 3-(3,5-Dimethoxyphenoxy)propanoic acid features a symmetrical substitution pattern, its isomers, such as 3-(2,5-Dimethoxyphenoxy)propanoic acid, present a different electronic and steric profile.

In studies of related compounds, the position of methoxy groups has been shown to have a significant effect on biological properties. nih.gov For instance, the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid reveals that the aromatic ring is nearly coplanar with the methoxy group at the 2-position, while the methoxy group at the 5-position is slightly out of plane. nih.gov This specific conformation influences how the molecule presents itself to a receptor. The angle between the aromatic ring and the propanoic acid group in the 2,5-dimethoxy isomer is reported to be 78.56 (2)°. nih.gov The number and position of hydroxyl and methoxy groups on an aromatic ring are known to play an important role in influencing biological activities like antioxidant capacity. mdpi.com Shifting a methoxy group from the 3-position to the 2- or 4-position alters the molecule's dipole moment and hydrogen bonding capability, which can modify its binding affinity and pharmacokinetics. For example, in a series of 18F-labeled phosphonium (B103445) cations, an ortho-methoxy group led to the fastest clearance from the liver, while a para-methoxy group resulted in the highest uptake in the heart, demonstrating the profound impact of isomerism. nih.gov

Introducing other functional groups onto the phenoxy ring provides a powerful method to fine-tune biological efficacy. Halogens and alkyl groups are commonly used to modulate a compound's lipophilicity, size, and electronic character.

In studies on analogous phenoxy acetic acid derivatives designed as selective COX-2 inhibitors, the addition of halogen substituents has shown marked effects on inhibitory activity. mdpi.com For example, the introduction of a bromine atom at the para-position (position 4) of the phenoxy ring significantly enhanced inhibitory potency compared to the unsubstituted analog. mdpi.com Similarly, para-chloro substitution also resulted in superior inhibitory effects. mdpi.com These findings suggest that electron-withdrawing and lipophilic groups in the para-position can be beneficial for activity. Research on other phenoxyacetic acid analogues confirms that halogenation of the hydrophobic region is a crucial strategy for improving compound activity. nih.gov

The table below, derived from SAR studies on phenoxy acetic acid derivatives, illustrates the impact of such substitutions on COX-2 inhibition. mdpi.com

| Compound Base | Substituent on Phenoxy Ring | COX-2 Inhibition IC₅₀ (µM) |

|---|---|---|

| Compound 7a | Unsubstituted | 0.13 ± 0.06 |

| Compound 7b | 4-Bromo | 0.06 ± 0.01 |

| Compound 5a | Unsubstituted | 0.97 ± 0.06 |

| Compound 5d | 4-Bromo | 0.08 ± 0.01 |

| Compound 5e | 4-Bromo | 0.07 ± 0.01 |

| Compound 5f | 4-Bromo | 0.06 ± 0.01 |

Role of the Propanoic Acid Moiety in Receptor Binding and Biological Response

The propanoic acid tail is not merely a passive linker; it actively participates in receptor binding and is fundamental to the molecule's biological response. Its length, branching, and the chemical nature of the acidic headgroup are all critical for optimal interaction.

The three-carbon chain of the propanoic acid moiety is often found to be an optimal length for activity in this class of compounds. SAR studies on similar phenoxyacetic acid derivatives revealed that a linker of three carbon atoms represents the optimum structure for activity. nih.gov Both shortening and lengthening this chain can negatively impact efficacy. Studies on other receptor systems have shown that fatty acid chain length can dramatically influence receptor selectivity and potency. nih.gov In one instance, increasing or decreasing the chain length from an optimal ten carbons resulted in reduced potency to activate the target receptor. nih.gov

Branching on the propanoic acid chain, for instance by adding a methyl group to the alpha-carbon (e.g., 2-methyl-2-phenoxy-propionic acid), also significantly alters the molecule's conformational flexibility and steric profile. google.com Such modifications can affect how the acidic headgroup is positioned within a receptor's binding pocket, potentially leading to changes in activity or selectivity. orientjchem.orghumanjournals.com The introduction of branches can also reduce a compound's ability to activate its receptor. nih.gov

Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides. nih.govhyphadiscovery.com

Tetrazoles : The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres of carboxylic acids. drughunter.com It has a pKa (~4.5–4.9) that is very similar to that of a carboxylic acid (pKa ~4.2–4.5), allowing it to act as a proton donor and engage in similar ionic interactions. drughunter.com

Sulfonyl Groups (as in Sulfonamides) : Sulfonamides are considerably weaker acids (pKa ~9–10) than carboxylic acids. drughunter.com While they share similar hydrogen-bonding capabilities, their lower acidity means they are less likely to be ionized at physiological pH. This can be advantageous for improving properties like membrane permeability. drughunter.comhyphadiscovery.com

The choice of bioisostere is highly context-dependent, as the replacement can alter binding modes and physicochemical properties. nih.govdrughunter.com For example, in the development of endothelin-A receptor antagonists, a carboxylic acid was successfully converted to a tetrazole to create potent analogs. researchgate.net

| Functional Group | Typical pKa Range | Key Characteristics |

|---|---|---|

| Carboxylic Acid | ~4.2 - 4.5 | Anionic at physiological pH, acts as H-bond acceptor/donor. drughunter.com |

| Tetrazole | ~4.5 - 4.9 | Anionic at physiological pH, considered a non-classical isostere. drughunter.com |

| Sulfonamide | ~9 - 10 | Generally neutral at physiological pH, acts as H-bond donor. drughunter.com |

Contribution of Overall Molecular Conformation and Stereochemistry to Activity

The propanoic acid side chain typically adopts a specific conformation relative to the phenoxy ring. In the crystal structure of the related 3-(2,5-dimethoxyphenyl)propionic acid, the side chain is fully extended in a trans configuration. nih.gov This extended conformation may be necessary to bridge the distance between different interaction points within a binding pocket.

Furthermore, if a substituent is introduced that creates a chiral center, such as a methyl group on the propanoic acid chain, the resulting enantiomers can have vastly different biological activities. For many arylpropionic acids, only the (S)-enantiomer is responsible for the therapeutic action. orientjchem.orghumanjournals.com However, this is not a universal rule. In a fascinating example involving phenylpropanoic acid-type PPARγ agonists, researchers discovered a reversal of this relationship, where the (R)-enantiomer was more active. nih.gov This highlights that the stereochemical requirements are highly specific to the drug-target interaction and cannot be easily predicted. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This predictive approach is instrumental in understanding the structural requirements for a desired biological response, thereby guiding the design of novel and more potent molecules.

In the context of this compound and its analogs, QSAR studies are pivotal for elucidating the structural attributes that govern their activity, particularly as agonists for targets like Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are key regulators of lipid and glucose metabolism, making them attractive targets for developing treatments for metabolic diseases.

A pertinent example of QSAR application in a structurally related series is the study of oxadiazole-substituted α-isopropoxy phenylpropanoic acids as dual activators of PPARα and PPARγ. nih.gov Such studies employ various molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with their observed biological activities.

Detailed Research Findings from a Representative QSAR Study:

In a notable study on phenylpropanoic acid derivatives, both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models were developed to predict their biological activity. nih.gov The 2D-QSAR model, developed using a Genetic Algorithm-Partial Least Squares (GA-PLS) method, demonstrated strong predictive capability. The statistical significance of this model is highlighted by a high squared correlation coefficient (r²) of 0.8725, a cross-validated squared correlation coefficient (q²) of 0.7957, and a predictive r² (pred_r²) of 0.8136 for the test set. nih.gov

The key molecular descriptors identified in the 2D-QSAR model as being influential for the biological activity included:

SsClcount: The total number of single-bonded chlorine atoms.

SddsN (nitro) count: The sum of the E-state values of all nitro groups.

SsOHcount: The total number of hydroxyl groups attached to a single bond. nih.gov

These descriptors suggest that the presence and number of specific functional groups play a crucial role in the interaction of these molecules with their biological target.

For the 3D-QSAR analysis, the k-Nearest Neighbors (k-NN) molecular field analysis (MFA) approach was utilized. This method also yielded a statistically robust model with a q² of 0.7188 and a pred_r² of 0.7508. nih.gov The 3D-QSAR model provides insights into the influence of steric and electrostatic fields on the biological activity. The contour maps generated from this analysis visually represent the regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, these maps can indicate areas where bulky substituents are favored (steric favorability) or where positive or negative electrostatic potentials are beneficial for receptor binding.

The table below summarizes the statistical results of the representative QSAR models for phenylpropanoic acid derivatives. nih.gov

| QSAR Model | Statistical Parameter | Value |

| 2D-QSAR (GA-PLS) | Squared Correlation Coefficient (r²) | 0.8725 |

| Cross-validated Squared Correlation Coefficient (q²) | 0.7957 | |

| Predictive r² (pred_r²) | 0.8136 | |

| 3D-QSAR (k-NN MFA) | Cross-validated Squared Correlation Coefficient (q²) | 0.7188 |

| Predictive r² (pred_r²) | 0.7508 |

These QSAR models, once validated, serve as powerful predictive tools. They can be used to screen virtual libraries of novel compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This in silico approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. The insights gained from the analysis of molecular descriptors and 3D field contributions allow medicinal chemists to make more informed decisions in the design of the next generation of analogs with improved potency and selectivity.

Biological and Pharmacological Investigations of 3 3,5 Dimethoxyphenoxy Propanoic Acid

In Vivo Pharmacological Efficacy in Disease Models

In vivo studies are essential to validate the therapeutic potential of a compound in a living organism. A comprehensive search of published literature, including preclinical and clinical studies, yielded no results for in vivo pharmacological efficacy studies of 3-(3,5-Dimethoxyphenoxy)propanoic acid in any disease models. While various animal models exist for evaluating inflammatory, neurodegenerative, and other diseases, there is no indication that this specific compound has been advanced to this stage of testing.

Studies on Antiangiogenic Potential

There are no direct studies reporting the antiangiogenic potential of this compound. However, research on compounds with similar structural motifs, such as the 3,5-dimethoxyphenyl group, suggests that this is a promising area for investigation. For instance, a structurally related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol , has demonstrated anti-cancer effects, which are often linked to antiangiogenic properties. orientjchem.org

Furthermore, studies on other methoxy-substituted phenolic compounds have shown antiangiogenic activity. The presence and position of methoxy (B1213986) groups on the phenyl ring can significantly influence the antiangiogenic potential of flavonoids. researchgate.net For example, some polymethoxylated flavonoids have been shown to inhibit angiogenesis both in vitro and in vivo. researchgate.net Another related compound, (E)-3-(3-methoxyphenyl)propenoic acid , has been investigated for its anti-angiogenic activity using a chorioallantois membrane (CAM) assay. mdpi.com This compound demonstrated a dose-dependent inhibition of new blood vessel formation. mdpi.com

These findings suggest that the 3,5-dimethoxy substitution pattern in this compound could potentially confer antiangiogenic properties, a hypothesis that warrants future experimental validation.

Assessment in Models of Microbial Infection or Cancer

Direct assessment of this compound in models of microbial infection or cancer has not been reported. However, the broader class of arylpropanoic acid derivatives has been extensively studied for a variety of pharmacological activities, including anticancer and antimicrobial effects. orientjchem.orgscilit.com

In the context of cancer, a derivative containing a 3,5-dimethoxyphenyl group, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol , has been shown to inhibit the growth of colon cancer cells. orientjchem.org This compound was found to induce apoptosis in HCT116 and SW480 colon cancer cell lines. orientjchem.org The study also suggested that its anticancer mechanism involves the suppression of STAT3 and NF-κB signaling pathways. orientjchem.org Additionally, various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their anticancer activities, with some showing promising results against A549 lung cancer cells. nih.govresearchgate.netmdpi.com

Regarding microbial infections, derivatives of propanoic acid have been a subject of interest. For example, a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com Another study on new 1,2,4-triazole (B32235) derivatives containing a propionic acid moiety showed some anti-mycobacterial activity. mdpi.com

The table below summarizes the anticancer activity of some compounds structurally related to this compound.

| Compound Name | Cancer Model/Cell Line | Observed Effect |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | HCT116, SW480 (Colon) | Induced apoptosis, inhibited tumor growth |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | Reduced cell viability, suppressed cell migration |

| 1-(3',4',5'-trimethoxyphenyl)-3-(indolyl)-2-propen-1-one derivatives | Various cancer cell lines | Antiproliferative activity, inhibition of tubulin polymerization |

Investigation of Metabolic Modulation Effects (e.g., Glucose and Lipid Metabolism)

There is no direct research on the metabolic modulation effects of this compound. However, studies on other phenoxypropanoic acid derivatives and compounds with similar substitution patterns suggest a potential role in regulating glucose and lipid metabolism. For example, the compound 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) , which shares the 3,5-disubstitution pattern, has been shown to affect mitochondrial activities in the liver, which are central to metabolism. targetmol.com

Derivatives of phenoxyacetic acid have been explored as potential agents for treating type 2 diabetes due to their ability to act as agonists for the free fatty acid receptor 1 (FFA1), which is involved in glucose-stimulated insulin (B600854) secretion. Furthermore, a study on 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol , a compound with multiple methoxy groups, revealed that it caused metabolic stress and reduced glucose uptake in a lung cancer cell line. medchemexpress.com

These findings from related compounds indicate that the 3,5-dimethoxy substitution on the phenyl ring of this compound might influence metabolic pathways, making it a candidate for future studies in this area.

Comparative Biological Activity with Naturally Occurring Phenoxypropanoic Acid Derivatives

Naturally occurring phenoxypropanoic acid derivatives are not abundant, with the basic structure often being a result of synthetic modifications of natural phenols. However, related structures like 3-(3,4,5-Trimethoxyphenyl)propanoic acid are found in plants such as Piper longum and Piper retrofractum. medchemexpress.comnih.gov This natural compound, with its trimethoxy substitution, provides a point of comparison for the potential biological activities of this compound. Derivatives of 3,4,5-trimethoxycinnamic acid have been explored for various biological activities, including antitumor effects. mdpi.com

Arylpropanoic acids, in general, are a well-established class of compounds with a wide range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgscilit.com The introduction of different substituents on the phenyl ring and modifications of the propanoic acid side chain can lead to a diverse array of biological effects, including anticancer, antimicrobial, and metabolic modulating activities. orientjchem.orgmdpi.comscilit.comnih.govmdpi.com

The table below presents a comparison of the biological activities of various phenoxypropanoic acid derivatives and related compounds.

| Compound/Derivative Class | Primary Biological Activity Investigated |

| (E)-3-(3-methoxyphenyl)propenoic acid | Antiangiogenic |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | Anticancer (Colon) |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer (Lung), Antimicrobial |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial |

| 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) | Metabolic modulation (Mitochondrial activity) |

| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Naturally occurring, constituent of herbs |

| Arylpropanoic acids (General Class) | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial |

Mechanistic Elucidation of Biological Actions

Molecular Targets and Signaling Pathways Involved in Observed Activities

No molecular targets or signaling pathways have been identified in the literature for 3-(3,5-Dimethoxyphenoxy)propanoic acid.

Receptor Binding Interactions and Allosteric Modulation

There are no available studies on the receptor binding interactions or any potential allosteric modulatory effects of this compound.

Enzymatic Inhibition Kinetics and Specificity

Data regarding the enzymatic inhibition kinetics and the specificity of this compound towards any enzyme are not present in the current body of scientific research.

Cellular Uptake and Intracellular Localization Studies

Specific studies detailing the cellular uptake mechanisms and the intracellular localization of this compound have not been reported.

Cellular Effects and Phenotypic Changes Induced by the Compound

There is no information available on the cellular effects and phenotypic changes induced by this compound.

Impact on Cell Proliferation, Apoptosis, and Cell Cycle Progression

Research on the impact of this compound on key cellular processes such as cell proliferation, apoptosis, or cell cycle progression is not available in the public domain.

Influence on Gene Expression and Protein Synthesis

There are no published studies that have investigated the influence of this compound on gene expression or protein synthesis.

Modulation of Oxidative Stress and Reactive Oxygen Species Production

There is currently a lack of direct research investigating the specific effects of this compound on oxidative stress and the production of reactive oxygen species (ROS). However, the chemical structure, featuring a phenoxypropanoic acid moiety and methoxy (B1213986) groups, suggests potential antioxidant capabilities. Phenolic compounds are well-known for their antioxidant properties.

Studies on similar propanoic acid derivatives have demonstrated notable antioxidant and anticancer activities. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to combat oxidative stress, with some compounds exhibiting potent antioxidant properties in assays like the DPPH radical scavenging assay. nih.govresearchgate.net One promising candidate from this series was identified as having both potent anticancer and antioxidant activities. nih.govnih.gov This suggests that the propanoic acid scaffold can be a valuable starting point for developing compounds that modulate oxidative stress. nih.govresearchgate.net

The generation of ROS is a key factor in cancer pathogenesis, and developing compounds with both antioxidant and anticancer properties is a crucial area of research. nih.gov The modulation of oxidative stress can sensitize cancer cells to therapies while protecting normal tissues from damage. mdpi.com While direct evidence is pending, the structural elements of this compound warrant investigation into its potential role as a modulator of oxidative stress.

Role of Metabolism in Bioactivity and Prodrug Activation

The metabolic pathways of a compound are critical in determining its biological activity, efficacy, and potential for use as a prodrug. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic processes.

Enzymatic Transformations and Metabolite Identification

Specific enzymatic transformations and metabolite identification for this compound have not been detailed in the available literature. However, insights can be drawn from the metabolism of structurally similar compounds, particularly those with methoxy-substituted aromatic rings.

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including drugs and other foreign compounds. nih.govbiomolther.org For aromatic compounds with methoxy substitutions, a common metabolic pathway is oxidative demethylation, catalyzed by CYP enzymes. nih.gov For example, the CYP199A4 enzyme has been shown to oxidatively demethylate methoxy-substituted phenylbenzoic acids. nih.gov It is plausible that this compound could undergo similar enzymatic O-demethylation in the liver, leading to the formation of hydroxylated metabolites. The specific regioselectivity of this process would depend on the positioning of the substrate within the active site of the metabolizing CYP isozyme.

Furthermore, the propanoic acid side chain itself can be subject to metabolic modifications. While some arylpropanoic acids like oxaprozin (B1677843) are active without prior metabolic transformation, others function as prodrugs that require enzymatic activation, often through chain-shortening. phcogj.com

Influence of Metabolic Pathways on Efficacy and Selectivity

The metabolic activation or deactivation of this compound would significantly influence its therapeutic efficacy and selectivity. If the parent compound is a prodrug, its conversion to an active metabolite is essential for its pharmacological effect. The rate and extent of this metabolic activation can determine the onset and duration of action.

The prodrug strategy is often employed to improve pharmacokinetic properties, such as absorption and distribution, and to reduce off-target toxicity. For instance, the conversion of a less active prodrug to a potent anti-inflammatory agent in the liver can prolong its therapeutic activity. phcogj.com

Conversely, if the primary metabolic pathways lead to inactive or toxic metabolites, this would limit the compound's therapeutic potential. The formation of different metabolites can also lead to a diverse range of biological activities. For example, various metabolites of some arylalkanoic acid prodrugs are thought to be responsible for alternative biological effects, such as those on the gastrointestinal tract. phcogj.com

Without specific studies on this compound, its role as a prodrug and the influence of its metabolic pathways on efficacy and selectivity remain speculative. Future research is needed to identify its metabolites and to characterize the enzymatic processes involved in its biotransformation to fully understand its pharmacological profile.

Advanced Characterization and Analytical Methodologies for 3 3,5 Dimethoxyphenoxy Propanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and properties of 3-(3,5-Dimethoxyphenoxy)propanoic acid. Each technique provides unique insights, and together they offer a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the neighboring functional groups. The integration of the peak areas gives the ratio of the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

Expected ¹H NMR Data:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-12 ppm. This proton is acidic and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.

Aromatic Protons (Ar-H): The protons on the benzene (B151609) ring are expected to appear in the aromatic region, around 6.0-7.0 ppm. Due to the meta-substitution pattern of the methoxy (B1213986) groups, two distinct signals are expected: one for the proton at the 4-position and another for the protons at the 2- and 6-positions.

Methine Proton (-O-CH₂-): The two protons of the methylene (B1212753) group adjacent to the ether oxygen are expected to appear as a triplet around 4.0-4.5 ppm.

Methylene Protons (-CH₂-COOH): The two protons of the methylene group adjacent to the carbonyl group are expected to appear as a triplet around 2.7-3.0 ppm.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the six protons of the two equivalent methoxy groups is expected around 3.7-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift, typically around 170-180 ppm.

Aromatic Carbons (Ar-C): The carbons of the benzene ring will show signals in the range of 100-160 ppm. The carbons bearing the methoxy groups will be the most downfield, followed by the carbon attached to the propanoic acid side chain, and then the unsubstituted carbons.

Methylene Carbons (-CH₂-): The two methylene carbons will have distinct signals, with the one attached to the ether oxygen appearing more downfield (around 60-70 ppm) than the one adjacent to the carbonyl group (around 30-40 ppm).

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to give a single signal around 55-60 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 | Broad Singlet | 170 - 180 |

| Ar-H (4-position) | 6.0 - 6.5 | Triplet | 100 - 105 |

| Ar-H (2,6-positions) | 6.5 - 7.0 | Doublet | 105 - 110 |

| Ar-C (1-position) | - | - | 158 - 162 |

| Ar-C (3,5-positions) | - | - | 160 - 165 |

| -O-CH₂- | 4.0 - 4.5 | Triplet | 60 - 70 |

| -CH₂-COOH | 2.7 - 3.0 | Triplet | 30 - 40 |

| -OCH₃ | 3.7 - 3.9 | Singlet | 55 - 60 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities. docbrown.info

Expected IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. docbrown.info This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and methoxy groups are expected just below 3000 cm⁻¹.

C=O Stretch (Carbonyl): A strong, sharp absorption band is anticipated in the range of 1700-1725 cm⁻¹, which is characteristic of a carboxylic acid carbonyl group. docbrown.info

C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands in the region of 1050-1250 cm⁻¹.

C-O Stretch (Carboxylic Acid): The C-O stretching vibration of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region.

Interactive Data Table: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Medium |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Ether | C-O-C Stretch | 1050 - 1250 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. docbrown.info

Expected Fragmentation Pattern:

Molecular Ion Peak ([M]⁺): The molecular ion peak would be observed at an m/z value corresponding to the exact mass of C₁₁H₁₄O₅.

Loss of a Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion.

Loss of a Propanoic Acid Side Chain: Cleavage of the ether bond could result in the loss of the entire propanoic acid side chain.

Fragments from the Aromatic Ring: Fragmentation of the dimethoxyphenoxy group would lead to characteristic ions, such as those resulting from the loss of methyl groups (-CH₃, 15 Da) or methoxy groups (-OCH₃, 31 Da).

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, which could lead to a neutral alkene fragment and a charged enol fragment.

Interactive Data Table: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 226 | [C₁₁H₁₄O₅]⁺ (Molecular Ion) | - |

| 181 | [C₁₁H₁₃O₃]⁺ | -COOH |

| 153 | [C₈H₉O₃]⁺ | -CH₂CH₂COOH |

| 138 | [C₇H₆O₃]⁺ | -CH₃, -CH₂CH₂COOH |

| 123 | [C₇H₇O₂]⁺ | -OCH₃, -CH₂CH₂COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the dimethoxy-substituted benzene ring. The presence of the methoxy groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Expected UV-Vis Absorption:

π → π* Transitions: The aromatic ring will exhibit strong absorptions due to π → π* transitions. These are typically observed in the region of 200-280 nm. The presence of two methoxy groups is expected to result in a λ_max around 270-280 nm. cnrs.fr

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) | Solvent |

| Dimethoxy-substituted benzene | π → π* | 270 - 280 | Ethanol (B145695) or Methanol |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of this compound. A reversed-phase HPLC method is typically employed for compounds of this polarity. sielc.com

Typical HPLC Method Parameters:

Column: A C18 reversed-phase column is a common choice, offering good retention and separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good resolution of all components. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate are used. sielc.com

Detection: UV detection is the most common method for this compound, leveraging the strong UV absorbance of the aromatic ring. The detection wavelength is typically set at the λ_max of the compound, around 270-280 nm, to maximize sensitivity. cnrs.fr

Quantitative Analysis: The concentration of the compound is determined by comparing the peak area of the analyte in the sample to the peak areas of known concentration standards, creating a calibration curve. Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Example HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas chromatography is a premier technique for the separation and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could originate from starting materials, solvents used during synthesis, or byproducts of side reactions. The methodology typically involves headspace sampling (HS-GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.

In a hypothetical scenario, a sample of this compound would be dissolved in a suitable high-boiling-point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and sealed in a headspace vial. The vial is then heated to a specific temperature, allowing volatile impurities to partition into the gas phase (headspace). An aliquot of this headspace gas is then automatically injected into the GC system. The separation is achieved on a capillary column, often with a non-polar or mid-polar stationary phase, based on the boiling points and polarities of the analytes.

Potential Volatile Impurities and Typical GC Parameters:

| Potential Impurity | Potential Origin | Typical Boiling Point (°C) |

| Methanol | Reagent/Solvent | 64.7 |

| Acetone | Solvent | 56 |

| Toluene | Solvent | 110.6 |

| Dichloromethane | Solvent | 39.6 |

| 1,3,5-Trimethoxybenzene (B48636) | Starting Material/Side Product | 255 |

| GC Parameter | Typical Setting |

| Column | 30 m x 0.32 mm, 0.25 µm film (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Headspace, Split |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |

This table represents typical parameters for volatile impurity analysis and is not based on a specific study of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile impurities, trace-level contaminants, and potential metabolites of this compound. Its high sensitivity and selectivity make it ideal for detecting compounds at parts-per-million (ppm) or parts-per-billion (ppb) levels. For metabolite identification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, is often employed to determine elemental compositions.

A typical LC-MS method would involve reversed-phase chromatography, where the compound and its related substances are separated on a C18 column. The mobile phase would likely consist of a gradient mixture of water and acetonitrile or methanol, with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency. frontiersin.org The eluent from the LC is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which ionizes the analytes before they enter the mass analyzer.

Hypothetical LC-MS Parameters for Trace Analysis:

| LC Parameter | Typical Setting |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS Parameter | Typical Setting |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Scan Range (m/z) | 50 - 500 |

This table represents typical parameters for LC-MS analysis and is not based on a specific study of this compound.

For metabolite identification, tandem mass spectrometry (MS/MS) experiments would be performed. The parent ion of this compound (m/z 225.07 in negative mode) would be isolated and fragmented to produce a characteristic fragmentation pattern. Potential metabolic transformations, such as hydroxylation, demethylation, or glucuronidation, would result in specific mass shifts from the parent drug, which could be targeted in the analysis.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. Such a study on this compound would provide unequivocal proof of its chemical structure, as well as insights into its conformation, intermolecular interactions (like hydrogen bonding), and crystal packing. This information is crucial for understanding its physical properties, such as melting point, solubility, and stability.

To perform this analysis, a high-quality single crystal of the compound must first be grown, typically through slow evaporation of a solvent or by cooling a saturated solution. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Empirical Formula | C11H14O5 |

| Formula Weight | 226.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = X° |

| Volume | V ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | D g/cm³ |

| Hydrogen Bonding | Carboxylic acid dimer (R²₂(8) motif) |

This table is a hypothetical representation and is not based on an actual crystallographic study of this compound, as no such public data was found. The values for unit cell dimensions and density are placeholders.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes of 3-(3,5-Dimethoxyphenoxy)propanoic Acid

In contrast, a study on 3,5-bistrifluoromethylhydrocinnamic acid, another 3-phenylpropanoic acid derivative, revealed a gauche conformation of the propanoic acid side chain, which is less common for this class of compounds. mdpi.com Density Functional Theory (DFT) calculations suggested that strong electron-withdrawing groups on the phenyl ring can influence the population of gauche conformers. mdpi.com Given that the methoxy (B1213986) groups on this compound are electron-donating, it is plausible that the trans conformation of the propanoic acid side chain is the more stable one, similar to what is observed in many other 3-phenylpropanoic acids.

A comprehensive conformational analysis of this compound would involve systematic rotation of the key dihedral angles and calculation of the potential energy at each point. This would generate a potential energy surface, highlighting the global and local energy minima, which represent the most stable conformations.

Table 1: Comparison of Conformational Features in Related Phenylpropanoic Acids

| Feature | 3-(2,5-dimethoxyphenyl)propionic acid nih.gov | 3,5-bistrifluoromethylhydrocinnamic acid mdpi.com |

| Propanoic Acid Side Chain Conformation | trans | gauche |

| C-C-C-C Torsion Angle (θ₂) | -172.25(7)° | synclinal |

| Angle between Aromatic Ring and Propionic Acid Group | 78.56(2)° | Not reported |

This table is generated for illustrative purposes based on available data for related compounds.

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for identifying potential biological targets and for understanding the molecular basis of a ligand's activity. For this compound, docking studies could be employed to screen for its binding affinity against a panel of known drug targets.

The general process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy value. For example, in studies of β-hydroxy-β-arylpropanoic acids, docking into the active site of cyclooxygenase-2 (COX-2) helped to identify potential anti-inflammatory agents. mdpi.com Similarly, docking studies on derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines revealed potential binding to GABA-A receptors. mdpi.com